Ginsenoside Rg31
Description
Systematic Nomenclature and IUPAC Classification
Ginsenoside Rg3 belongs to the dammarane-type triterpene saponin family, characterized by a tetracyclic triterpene backbone with sugar moieties attached at specific hydroxyl groups. Its IUPAC name is (2S,3R,4S,5S,6R)-2-{[(2S)-2-[(1R,2R,5S,7R,8S,10R,11R,14S,15R,16R)-5,16-dihydroxy-2,6,6,10,11-pentamethyl-8-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]-6-methylhept-5-en-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol . This nomenclature reflects its stereochemical configuration, glycosylation patterns, and functional groups.
The compound exists as two epimers differentiated by the spatial orientation of the hydroxyl group at carbon-20: 20(S)-ginsenoside Rg3 (SRg3) and 20(R)-ginsenoside Rg3 (RRg3) . These epimers exhibit distinct biological activities, with SRg3 demonstrating higher antioxidant potency and RRg3 showing enhanced immunomodulatory effects .
Molecular Structure Elucidation Through Spectroscopic Analysis
The structural elucidation of ginsenoside Rg3 relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : $$^1$$H-NMR and $$^13$$C-NMR spectra reveal characteristic signals for the dammarane skeleton, including methyl groups at δ 0.8–1.5 ppm and olefinic protons at δ 5.3 ppm corresponding to the Δ$$^{5,6}$$ double bond in the aglycone . Glycosidic linkages are identified via anomeric proton signals at δ 4.8–5.2 ppm and carbon resonances near δ 105–110 ppm .
- Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C$${42}$$H$${72}$$O$$_{14}$$ (m/z 801.024
Properties
CAS No. |
74964-14-0 |
|---|---|
Molecular Formula |
C42H70O12 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
NJUXRKMKOFXMRX-MHOSXIPRSA-N |
Isomeric SMILES |
CC(=CCC=C(C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside Rg31 typically involves the hydrolysis of major ginsenosides such as Ginsenoside Rb1, Rb2, and Rc. This process can be achieved through enzymatic hydrolysis using specific glycosidases or through acid hydrolysis under controlled conditions. The enzymatic method is preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots, followed by purification and conversion processes. The roots are first steamed and dried to enhance the content of specific ginsenosides. The extracted ginsenosides are then subjected to enzymatic or acid hydrolysis to produce this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Rg31 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.
Reduction: Reduction reactions can alter the double bonds within the ginsenoside molecule.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
Anticancer Properties
Ginsenoside Rg3 has demonstrated significant anticancer effects across various cancer models, including lung, liver, and breast cancers. Its mechanisms of action primarily involve:
- Induction of Apoptosis : Rg3 promotes programmed cell death in cancer cells, thereby inhibiting tumor growth.
- Inhibition of Proliferation : Studies indicate that Rg3 effectively reduces the proliferation of cancer cells by regulating key proteins involved in cell cycle progression, such as p21 and p53 .
- Suppression of Metastasis : Rg3 has been shown to inhibit the adhesion and invasion of cancer cells, significantly reducing metastatic potential .
Case Studies
- A study indicated that Rg3 enhances the efficacy of conventional chemotherapy while minimizing associated toxicities. In vitro and in vivo studies demonstrated that combined treatment with Rg3 and chemotherapeutic agents resulted in improved therapeutic outcomes compared to either treatment alone .
- Another investigation revealed that Rg3 effectively inhibited the growth of prostate carcinoma cells by downregulating androgen receptors and other proliferation markers .
Neuroprotective Effects
Research highlights Ginsenoside Rg3's potential in treating neurological disorders due to its neuroprotective properties:
- Anti-inflammatory Activity : Rg3 exhibits anti-inflammatory effects that can protect neuronal cells from damage caused by inflammation-related conditions .
- Oxidative Stress Reduction : It plays a role in reducing oxidative stress, which is crucial for maintaining neuronal health and function .
Case Studies
- In a model of glutamate-induced neurotoxicity, Rg3 improved neuronal viability and reduced cell death, suggesting its protective role against excitotoxicity .
- Clinical studies have suggested that Rg3 may be beneficial in managing conditions like Alzheimer's disease and Parkinson's disease by enhancing cognitive function and promoting neuronal repair mechanisms .
Cardiovascular Health
Ginsenoside Rg3 also shows promise in cardiovascular applications:
- Regulation of Lipid Metabolism : It has been found to improve lipid profiles and reduce cholesterol levels, which are critical factors in cardiovascular health .
- Vasodilatory Effects : Rg3 may enhance blood flow by promoting vasodilation through the modulation of endothelial function .
Case Studies
- Research indicates that Rg3 administration resulted in improved cardiac function and reduced myocardial injury in experimental models of ischemia-reperfusion injury .
- A study highlighted its potential to alleviate hypertension through mechanisms involving nitric oxide pathways and endothelial function modulation .
Table 1: Summary of Anticancer Effects of Ginsenoside Rg3
Table 2: Neuroprotective Effects of Ginsenoside Rg3
Mechanism of Action
Ginsenoside Rg31 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-cancer: this compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/AKT/mTOR and JAK/STAT pathways.
Neuroprotective: It protects neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway and inhibiting the caspase cascade.
Comparison with Similar Compounds
Antiviral Activity
- Ginsenoside Rb2 and Rb3: These compounds demonstrated significant inhibition of bovine viral diarrhea virus (BVDV)-induced cytopathic effects (CPE) at 200 µg/mL, with inhibition rates of 94.5% and 91.2%, respectively .
- Ginsenoside Rh2: Exhibited cytotoxicity at 200 µg/mL, reducing MDBK cell viability and excluding it from antiviral tests .
- Rg31: No data available in the provided evidence.
Anti-Melanogenic and Skin-Whitening Effects
- Ginsenoside Rf: Highlighted for its anti-aging and anti-inflammatory effects on TNF-α/IFN-γ-induced skin cell damage, though its mechanisms are less explored compared to Re .
- Rg31: No direct evidence on skin-related effects.
Anti-Thrombotic and Cardiovascular Effects
- Ginsenoside Rg1, Rb1, Re, Rd: These compounds are key components of Xuesaitong Injection (XST), with concentrations ranging from 0.027–0.229 g/L in anti-thrombosis studies. They demonstrated consistent batch-to-batch efficacy in zebrafish thrombosis models .
- Rg31: No data on cardiovascular activity.
Neuroprotective and Anti-Apoptotic Effects
- Ginsenoside Rg1 and Rb1: Synergistically protected PC12 cells from L-glutamate-induced apoptosis via the PI3K/AKT pathway. Their combination showed first-level interactions (p<0.01) in cell proliferation assays .
- Rg31: No neuroprotective data available.
Antioxidant and Metabolic Modulation
- Ginsenoside Rb2, F1, Rc: Enhanced SIRT1 deacetylation activity, restored mitochondrial function, and reduced ROS levels in cellular energy stress models .
- Rg1 : Studied for antioxidant properties in hyperglycemia and type 2 diabetes models .
- Rg31: No evidence on antioxidant mechanisms.
Data Tables
Table 1: Antiviral Activity of Ginsenosides
| Compound | Concentration (µg/mL) | CPE Inhibition (%) | Cytotoxicity (Cell Viability %) | |
|---|---|---|---|---|
| Ginsenoside Rb2 | 200 | 94.5 | >80 (No significant effect) | |
| Ginsenoside Rb3 | 200 | 91.2 | >80 | |
| Ginsenoside Rh2 | 200 | N/A | <50 |
Table 2: Anti-Thrombotic Components in XST Injection
| Compound | Concentration in XST (g/L) | |
|---|---|---|
| Ginsenoside Rg1 | 0.202 | |
| Ginsenoside Rb1 | 0.229 | |
| Ginsenoside Re | 0.027 | |
| Ginsenoside Rd | 0.049 |
Table 3: Neuroprotective Interactions
| Compound Pair | Interaction Level (p-value) | Pathway Affected |
|---|---|---|
| Rg1 + Rb1 | First-level (p<0.01) | PI3K/AKT |
Biological Activity
Ginsenoside Rg31 is a saponin derived from Panax ginseng, known for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-cancer, neuroprotective, anti-inflammatory, and metabolic properties. The findings are supported by case studies and research data.
Overview of this compound
Ginsenosides are a class of steroid glycosides and triterpenoid saponins that are believed to be responsible for the medicinal properties of ginseng. This compound, in particular, has garnered attention for its potential therapeutic effects across various health conditions.
Anti-Cancer Activity
This compound exhibits significant anti-cancer properties through multiple mechanisms:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, studies have shown that Rg31 enhances the expression of p53, a critical tumor suppressor gene involved in cell cycle regulation and apoptosis induction .
- Inhibition of Proliferation : this compound has been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. This effect is mediated through cell cycle arrest at the G1 phase, which is associated with down-regulation of cyclin D1 and up-regulation of p21 .
- Suppression of Metastasis : this compound also inhibits cancer metastasis by reducing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This action prevents cancer cells from invading surrounding tissues .
Table 1: Summary of Anti-Cancer Effects of this compound
| Mechanism | Effect on Cancer Cells | References |
|---|---|---|
| Apoptosis Induction | Increased caspase activity | , |
| Proliferation Inhibition | Cell cycle arrest at G1 phase | |
| Metastasis Suppression | Reduced MMP expression |
Neuroprotective Effects
This compound shows promise in neuroprotection, particularly in models of neurodegenerative diseases:
- Oxidative Stress Reduction : It has been demonstrated that this compound can mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity (e.g., superoxide dismutase) and reducing reactive oxygen species (ROS) levels .
- Neuronal Survival : In vitro studies indicate that this compound promotes neuronal survival under conditions that typically induce apoptosis, such as oxygen-glucose deprivation (OGD). This effect is linked to the inhibition of caspase-3 activation and modulation of calcium homeostasis within neurons .
Table 2: Neuroprotective Effects of this compound
| Effect | Mechanism | References |
|---|---|---|
| Oxidative Stress Relief | Enhanced antioxidant enzyme activity | |
| Neuronal Survival | Inhibition of caspase-3 activation |
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects that may contribute to its therapeutic potential:
- Cytokine Modulation : Studies have shown that this compound can down-regulate pro-inflammatory cytokines such as TNF-α and IL-6 while up-regulating anti-inflammatory cytokines. This modulation helps to reduce inflammation in various models .
Metabolic Effects
Research into the metabolic effects of this compound suggests it may play a role in glucose metabolism:
- Insulin Sensitivity : Preliminary studies indicate that this compound may enhance insulin sensitivity and improve glucose uptake in muscle cells, which could have implications for diabetes management .
Case Studies
Several clinical studies have explored the effects of this compound on human health:
- Breast Cancer Patients : A study involving breast cancer patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard chemotherapy alone. The combination therapy resulted in enhanced apoptosis and reduced tumor size .
- Neurodegenerative Disorders : In a clinical trial focusing on patients with Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced markers of oxidative stress compared to placebo .
Q & A
Q. What standardized methodologies are recommended for evaluating Ginsenoside Rg31’s biological activity in preclinical studies?
Methodological Answer:
- In vitro assays : Use dose-response experiments (e.g., MTT assays for cytotoxicity) with CT26 colon cancer cells, ensuring concentrations span a physiologically relevant range (e.g., 0–640 μmol/L) and include triplicate measurements for reproducibility .
- In vivo models : Validate findings using animal models (e.g., xenograft mice) with rigorous controls for diet, environmental factors, and administration routes. Statistical analysis should employ ANOVA or Student’s t-test with significance thresholds (p < 0.05) .
- Data presentation : Separate results into tables (dose-response data) and figures (growth inhibition curves), avoiding redundancy and ensuring clarity in legends .
Q. How should researchers design experiments to compare in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Parallel testing : Conduct in vitro (cell culture) and in vivo (animal) studies under matched conditions (e.g., same compound batch, administration frequency).
- Endpoint alignment : Measure analogous outcomes (e.g., tumor volume reduction in vivo vs. proliferation inhibition in vitro).
- Statistical rigor : Use meta-analysis to reconcile discrepancies, considering variability in bioavailability and metabolic differences between models .
Q. What strategies ensure a comprehensive literature review for this compound research?
Methodological Answer:
- Search frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries (e.g., “this compound AND apoptosis AND colorectal cancer”).
- Source validation : Prioritize peer-reviewed journals via Google Scholar (sorted by relevance/date) and exclude non-academic sources (e.g., ) .
- Gap analysis : Systematically catalog findings (e.g., mechanisms, contradictory results) using conceptual maps to identify understudied areas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
- Hypothesis testing : Replicate conflicting studies with standardized protocols (e.g., identical cell lines, assay durations). For example, if Study A reports ROS-mediated apoptosis and Study B suggests caspase-3 activation, design experiments to measure both pathways simultaneously .
- Multivariate analysis : Use techniques like pathway enrichment analysis to identify overlapping or distinct signaling networks.
- Meta-regression : Analyze variability sources (e.g., concentration ranges, solvent carriers) across studies to isolate confounding factors .
Q. What advanced techniques validate the specificity of this compound’s anti-cancer effects?
Methodological Answer:
- CRISPR/Cas9 knockout models : Target putative molecular targets (e.g., NF-κB, PI3K/AKT) in cancer cells to confirm necessity for Rg31’s efficacy.
- Proteomic profiling : Compare protein expression in treated vs. untreated cells via mass spectrometry to identify off-target effects.
- Pharmacokinetic studies : Measure tissue-specific bioavailability using LC-MS/MS to distinguish direct vs. systemic effects .
Q. How can researchers optimize synergistic combinations of this compound with other therapeutics?
Methodological Answer:
- Combinatorial screening : Use high-throughput platforms (e.g., drug matrix assays) to test Rg31 with FDA-approved agents (e.g., 5-FU, cisplatin).
- Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) to quantify interactions.
- Mechanistic validation : Perform transcriptomic analysis (RNA-seq) to uncover cooperative pathways (e.g., enhanced DNA damage response) .
Methodological Guidance for Data Interpretation
Q. How should conflicting dose-response data for this compound be analyzed?
Methodological Answer:
- Sensitivity analysis : Test if discrepancies arise from cell line heterogeneity (e.g., CT26 vs. HCT116) or assay conditions (e.g., serum concentration).
- Non-linear modeling : Fit data to sigmoidal or biphasic curves to identify threshold effects.
- Reproducibility checks : Share raw datasets and protocols via open-access platforms to enable independent verification .
Q. What ethical and practical considerations apply to in vivo studies of this compound?
Methodological Answer:
- FINER criteria : Ensure studies are Feasible (adequate sample sizes), Novel (address knowledge gaps), and Ethical (IACUC-approved protocols).
- 3Rs compliance : Apply Replacement, Reduction, and Refinement principles (e.g., use non-invasive imaging to minimize animal use) .
Future Research Directions
Q. What understudied pharmacokinetic properties of this compound warrant investigation?
Methodological Answer:
Q. How can AI/ML models enhance this compound research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
